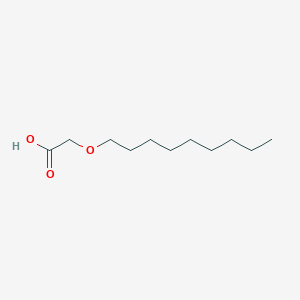
Aceticacid, 2-(nonyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aceticacid, 2-(nonyloxy)-, also known as 2-(nonyloxy)acetic acid, is an organic compound with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol It is a derivative of acetic acid where a nonyloxy group is attached to the second carbon of the acetic acid molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aceticacid, 2-(nonyloxy)- typically involves the reaction of 1-nonanol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 1-nonanol attacks the carbon atom of chloroacetic acid, resulting in the formation of 2-(nonyloxy)acetic acid .
Industrial Production Methods
Industrial production of Aceticacid, 2-(nonyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Aceticacid, 2-(nonyloxy)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the nonyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Aceticacid, 2-(nonyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of Aceticacid, 2-(nonyloxy)- involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The nonyloxy group enhances its hydrophobic interactions, allowing it to interact with lipid membranes and other hydrophobic environments. These interactions can influence various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: The parent compound with a simpler structure.
Propionic acid: Similar structure but with an additional carbon atom.
Butyric acid: Contains a four-carbon chain instead of the nonyloxy group
Uniqueness
Aceticacid, 2-(nonyloxy)- is unique due to the presence of the nonyloxy group, which imparts distinct chemical and physical properties. This group enhances its hydrophobicity and allows for specific interactions with hydrophobic environments, making it useful in various applications where such properties are desired .
Eigenschaften
CAS-Nummer |
20057-39-0 |
|---|---|
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
2-nonoxyacetic acid |
InChI |
InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-9-14-10-11(12)13/h2-10H2,1H3,(H,12,13) |
InChI-Schlüssel |
NCGHBHDXERSOQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


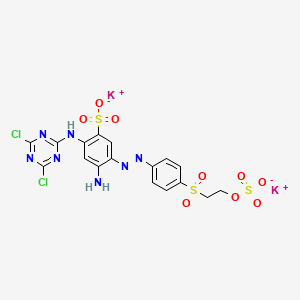
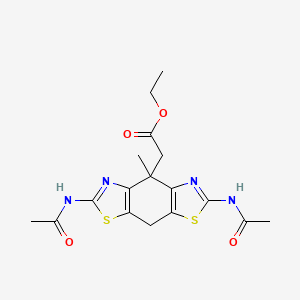
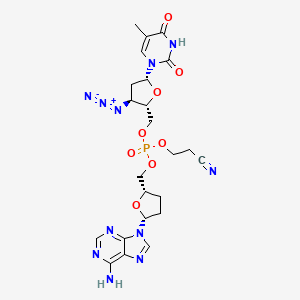
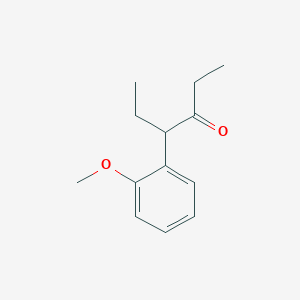
![7H-Benz[de]anthracen-7-one, 2-methyl-](/img/structure/B12788631.png)
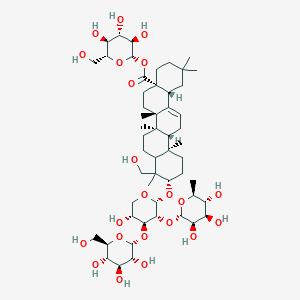
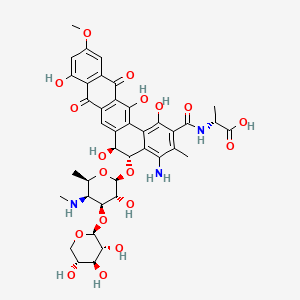
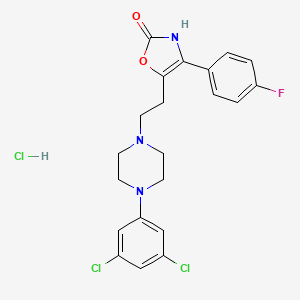


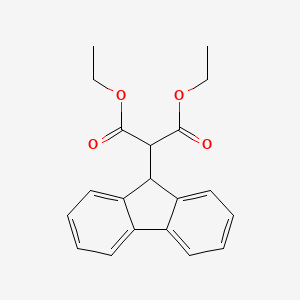
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)

